

Introduction: The Strategic Importance of a Chiral Chlorohydrin

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Compound of Interest

Compound Name: *3-Chloro-1-phenylpropan-1-ol*

Cat. No.: *B142418*

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(S)-(-)-3-Chloro-1-phenyl-1-propanol, identified by CAS number 100306-34-1, is a chiral chlorohydrin of significant value in modern synthetic chemistry.^[1] Its strategic importance lies in the specific spatial arrangement of its hydroxyl and chloro functional groups relative to a stereogenic center. This precise three-dimensional architecture makes it an indispensable chiral building block for the enantioselective synthesis of complex bioactive molecules.^[1] While it finds use in the development of various organic compounds, its most prominent role is as a key intermediate in the synthesis of high-profile pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) such as (S)-Fluoxetine, the active enantiomer of Prozac.^[2] This guide provides a comprehensive technical overview of its properties, synthesis, and critical applications, designed to equip researchers with the foundational knowledge required for its effective utilization.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. The physical and spectroscopic characteristics of (S)-(-)-3-Chloro-1-phenyl-1-propanol are well-defined, ensuring its reliable identification and handling.

Physicochemical Properties

The key identifying and physical properties are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	100306-34-1	[1] [3]
Molecular Formula	C ₉ H ₁₁ ClO	[1] [3]
Molecular Weight	170.64 g/mol	[1] [3] [4]
IUPAC Name	(1S)-3-chloro-1-phenylpropan-1-ol	[3]
Synonyms	(S)-(-)- α -(2-Chloroethyl)benzyl alcohol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	57-61 °C	[1] [5] [6]
Optical Rotation	$[\alpha]^{20}/D \approx -25^\circ$ (c=1 in CHCl ₃)	[1]
SMILES String	Oc1ccccc1	
InChI Key	JZFUHAGLMZWKTF-VIFPVBQESA-N	

Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of (S)-(-)-3-Chloro-1-phenyl-1-propanol. While raw spectra are available from various databases, a foundational understanding of the expected signals is essential for interpretation.[\[7\]](#)[\[8\]](#)

- ¹H NMR (Proton NMR): The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key expected signals include: a multiplet for the aromatic protons of the phenyl group (approx. 7.2-7.4 ppm), a triplet for the carbinol proton (-CH(OH)-) due to coupling with the adjacent methylene group, multiplets for the two diastereotopic protons of the methylene group adjacent to the stereocenter (-CH₂-), and a triplet for the methylene

group protons adjacent to the chlorine atom (-CH₂Cl). The hydroxyl proton will appear as a broad singlet, the position of which is solvent-dependent.

- ¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for each of the nine carbon atoms. This includes four signals for the phenyl ring (with two being more intense due to symmetry), a signal for the carbinol carbon (-C(OH)-), and signals for the two aliphatic methylene carbons (-CH₂- and -CH₂Cl).
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will typically show a molecular ion peak (M⁺) at m/z 170. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 172. Common fragmentation patterns include the loss of H₂O, HCl, and the chloroethyl side chain, leading to a prominent peak for the benzoyl cation at m/z 105.[9]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretching band will be visible around 1000-1200 cm⁻¹, and the C-Cl stretch will appear in the fingerprint region, typically around 600-800 cm⁻¹.

Section 2: Synthesis and Enantioselective Control

The primary challenge in producing (S)-(-)-3-Chloro-1-phenyl-1-propanol is achieving high enantiomeric purity. The most prevalent and effective strategy is the asymmetric reduction of the prochiral ketone, 3-chloropropiophenone. This can be accomplished through both chemical catalysis and biocatalysis.

Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely adopted method for the enantioselective reduction of ketones to chiral secondary alcohols.[10][11] The reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, and a borane source (e.g., BH₃·THF or BH₃·SMe₂).

Causality of Experimental Choice: The CBS catalyst forms a complex with the borane, which then coordinates to the ketone.^[12] The chiral environment of the catalyst sterically directs the hydride transfer from the borane to one specific face of the ketone's carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.^[13] The predictability and high enantiomeric excess (often >95% ee) make this a trusted method in pharmaceutical synthesis.
^[10]

Experimental Protocol: CBS Reduction of 3-Chloropropiophenone

Objective: To synthesize (S)-(-)-3-Chloro-1-phenyl-1-propanol with high enantiomeric excess.

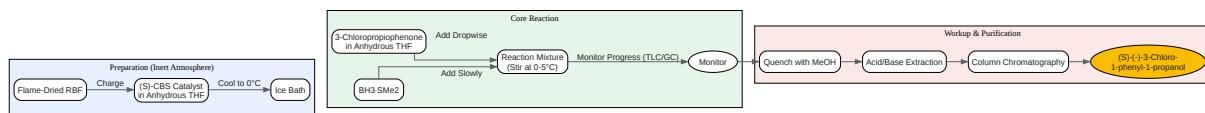
Materials:

- (S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
- Borane-dimethyl sulfide complex ($\text{BH}_3 \cdot \text{SMe}_2$, ~10 M)
- 3-Chloropropiophenone (CAS 936-59-4)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N_2 or Ar).

Procedure:

- **Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.

- Catalyst Charging: Under a positive pressure of inert gas, charge the flask with (S)-(-)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents) and anhydrous THF. Cool the solution to 0 °C using an ice bath.
- Borane Addition: Slowly add borane-dimethyl sulfide complex (e.g., 0.6 equivalents) to the catalyst solution while maintaining the temperature between 0 and 5 °C. Stir for 15 minutes to allow for complex formation.
- Substrate Addition: Dissolve 3-chloropropiophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
- Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed (typically 1-4 hours).
- Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C to decompose the excess borane. Allow the mixture to warm to room temperature.
- Workup: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography.
- Characterization: Confirm the structure and determine the enantiomeric excess (ee) using chiral HPLC or GC analysis.



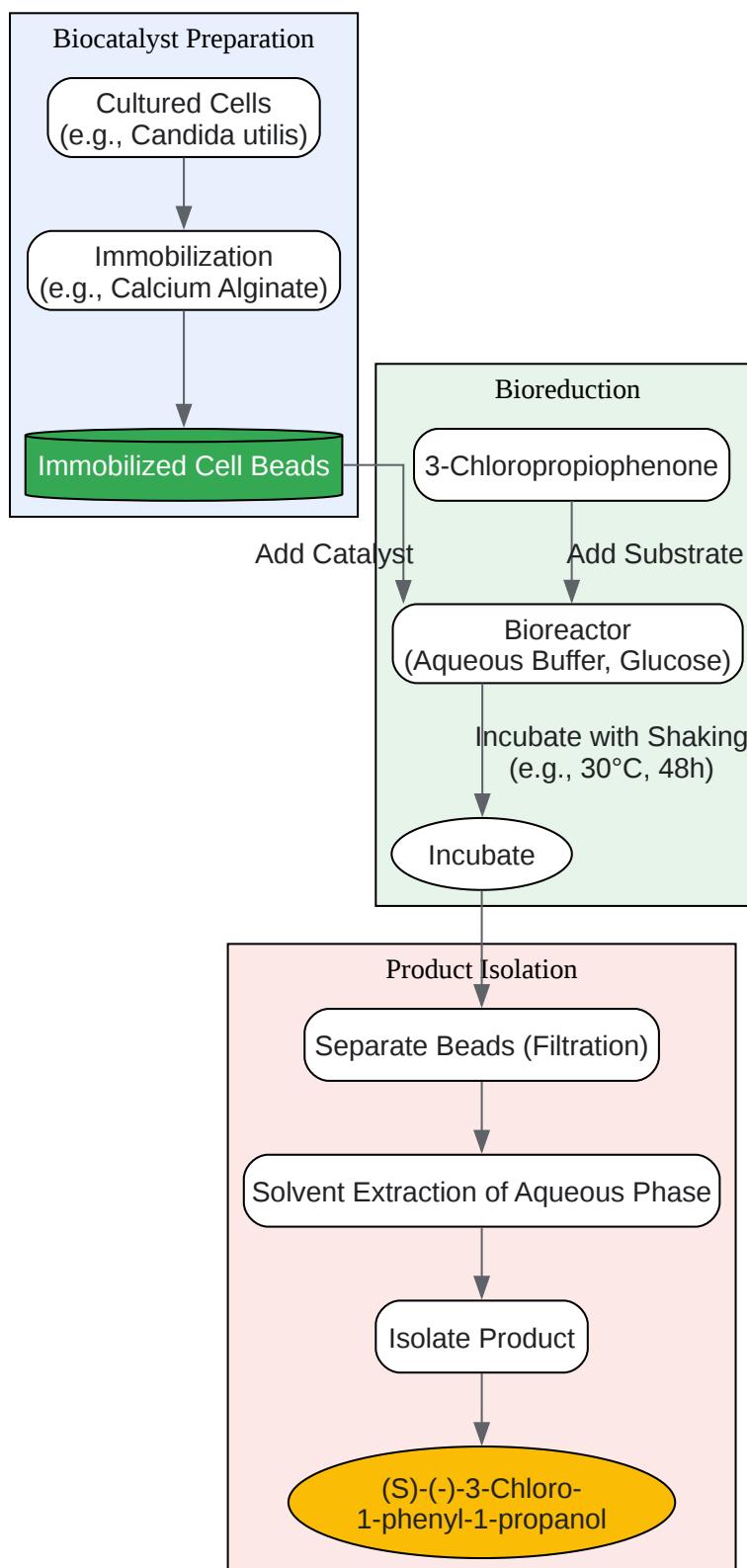
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Caption: Workflow for the CBS asymmetric reduction of 3-chloropropiophenone.

Biocatalytic Asymmetric Reduction

Biocatalysis presents a green and highly efficient alternative to chemical methods. Whole-cell systems, such as those using the yeast *Candida utilis* or the bacterium *Acetobacter* sp., contain enzymes (ketoreductases) that can reduce 3-chloropropiophenone to the (S)-alcohol with exceptionally high enantioselectivity (often >99% ee) and under mild aqueous conditions.[\[14\]](#) [\[15\]](#)

Causality of Experimental Choice: The enzymes' active sites are inherently chiral, creating a three-dimensional pocket that binds the ketone substrate in a specific orientation. This forces the hydride donor (typically NADPH, regenerated by the cell's metabolism) to attack from a single face, yielding almost exclusively one enantiomer. Immobilizing the cells (e.g., in calcium alginate beads) enhances their stability and allows for easier recovery and reuse, making the process more cost-effective and scalable.[\[14\]](#)[\[15\]](#)



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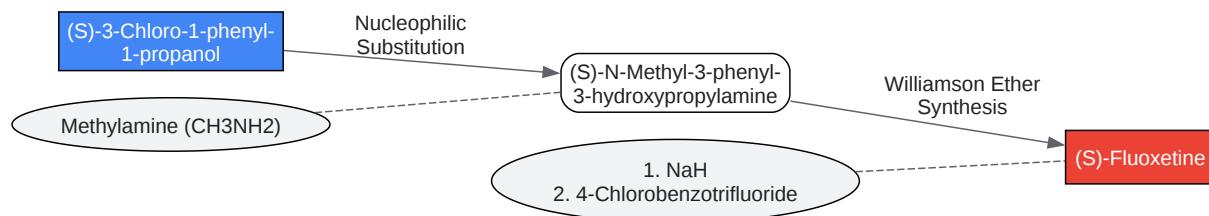
Caption: General workflow for whole-cell biocatalytic reduction.

Section 3: Application in the Synthesis of (S)-Fluoxetine

The primary industrial application of (S)-(-)-3-Chloro-1-phenyl-1-propanol is its role as a pivotal precursor in the asymmetric synthesis of (S)-Fluoxetine, the more pharmacologically active enantiomer of the widely prescribed antidepressant.^[2] The synthesis leverages the pre-installed stereocenter of the chlorohydrin to ensure the final product has the correct absolute configuration.

The conversion involves two key transformations:

- Nucleophilic Substitution: The chlorine atom is displaced by methylamine. This is often not a direct reaction but proceeds via an intermediate where the alcohol is first converted to a better leaving group or the amine is generated from a precursor. A common industrial route involves the reaction of the chlorohydrin with methylamine to form N-methyl-3-phenyl-3-hydroxypropylamine.^[16]
- Williamson Ether Synthesis: The resulting amino alcohol is deprotonated with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an activated aromatic ring, typically 4-chlorobenzotrifluoride or 4-fluorobenzotrifluoride, to form the final diaryl ether linkage.^[17]



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Caption: Key transformations in the synthesis of (S)-Fluoxetine.

Section 4: Safety, Handling, and Storage

As a chemical intermediate, proper handling of (S)-(-)-3-Chloro-1-phenyl-1-propanol is essential for laboratory safety.

- Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[3\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store the compound in a tightly sealed container in a cool, dry place.[\[5\]](#) Long-term storage at room temperature is generally acceptable.[\[1\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

(S)-(-)-3-Chloro-1-phenyl-1-propanol is more than just a chemical intermediate; it is a testament to the power of stereochemical control in modern drug development. Its value is derived from its specific chirality, which is efficiently established through robust synthetic methods like the CBS reduction and biocatalysis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of well-characterized and readily accessible chiral building blocks like (S)-(-)-3-Chloro-1-phenyl-1-propanol will remain fundamentally critical to the industry.

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